molecular formula C11H9N3OS B14796861 2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B14796861
M. Wt: 231.28 g/mol
InChI Key: CBZAXNJRLGFLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a thienyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a thienyl-substituted hydrazine with a suitable ketone, followed by cyclization to form the pyrazolo[3,4-b]pyridine ring system. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the core structure .

Mechanism of Action

The mechanism of action of 2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern and the presence of both pyrazolo[3,4-b]pyridine and thienyl moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

2-methyl-6-thiophen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C11H9N3OS/c1-14-11(15)7-4-5-8(12-10(7)13-14)9-3-2-6-16-9/h2-6H,1H3,(H,12,13)

InChI Key

CBZAXNJRLGFLLE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N1)N=C(C=C2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.